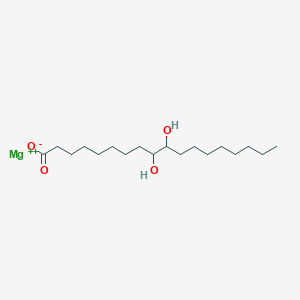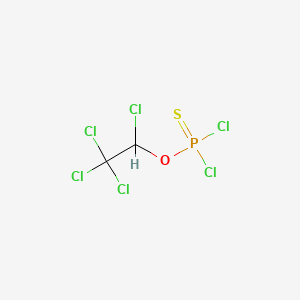
Arsine sulfide, trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsine sulfide, trimethyl- is a chemical compound with the formula (CH₃)₃AsS. This compound is an organoarsenic compound, meaning it contains arsenic bonded to carbon atoms. It is known for its distinct “garlic-like” smell and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arsine sulfide, trimethyl- can be synthesized by treating arsenic oxide with trimethylaluminium. The reaction is as follows:
As2O3+1.5[AlMe3]2→2AsMe3+3/n(MeAl-O)n
This reaction involves the reduction of arsenic oxide by trimethylaluminium, resulting in the formation of trimethylarsine, which can then be further processed to obtain arsine sulfide, trimethyl-.
Industrial Production Methods: Industrial production of high-purity arsenic compounds, including arsine sulfide, trimethyl-, involves complex processes such as sublimation, fractional distillation, and electrochemical methods. These methods ensure the removal of impurities and the production of high-purity compounds suitable for advanced applications .
Análisis De Reacciones Químicas
Types of Reactions: Arsine sulfide, trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Arsine sulfide, trimethyl- can be oxidized by oxygen to form trimethylarsine oxide (TMAO). The reaction is exothermic and can initiate combustion:
Oxidation: AsMe3+21O2→OAsMe3
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various organoarsenic compounds.
Major Products: The major products formed from these reactions include trimethylarsine oxide and other organoarsenic derivatives .
Aplicaciones Científicas De Investigación
Arsine sulfide, trimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing other organoarsenic compounds.
Biology: Research on microbial action on inorganic arsenic forms has shown that arsine sulfide, trimethyl- can be a byproduct of microbial metabolism.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is used in the microelectronics industry as a source of arsenic for semiconductor materials.
Mecanismo De Acción
The mechanism of action of arsine sulfide, trimethyl- involves its interaction with molecular targets and pathways. In biological systems, it can undergo methylation to form less toxic, volatile compounds. The compound can also act as a ligand, forming complexes with metals and influencing various chemical processes .
Comparación Con Compuestos Similares
- Cacodylic acid
- Triphenylarsine
- Pentamethylarsenic
- Trimethylphosphine
- Trimethylamine
Comparison: Arsine sulfide, trimethyl- is unique due to its specific structure and reactivity. Unlike cacodylic acid, which is more stable, arsine sulfide, trimethyl- is pyrophoric and highly reactive. Compared to triphenylarsine, it has a simpler structure and different applications in coordination chemistry .
Propiedades
Número CAS |
26386-93-6 |
|---|---|
Fórmula molecular |
C3H9AsS |
Peso molecular |
152.09 g/mol |
Nombre IUPAC |
trimethyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C3H9AsS/c1-4(2,3)5/h1-3H3 |
Clave InChI |
POPXJRHXSZWPAQ-UHFFFAOYSA-N |
SMILES canónico |
C[As](=S)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


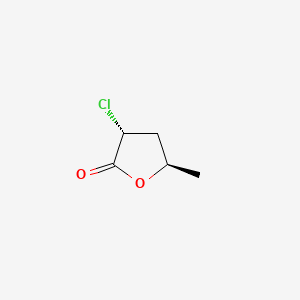

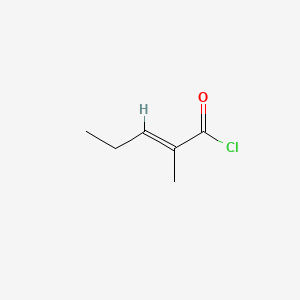

![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
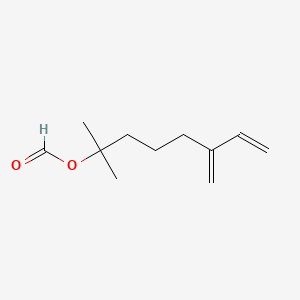


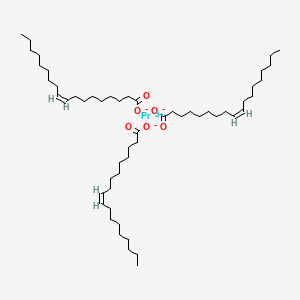

![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)
